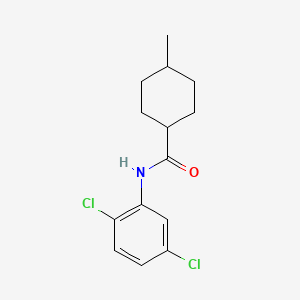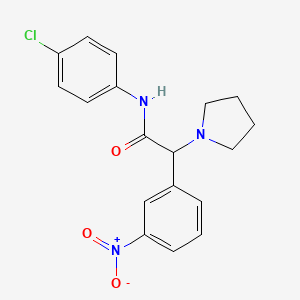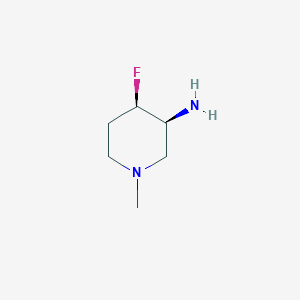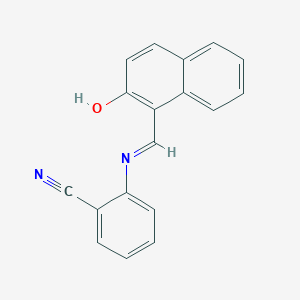
2-(4-chlorophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxoethyl group, and a cyano-methylcarbamimidothioate moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-ethylcarbamimidothioate
- 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-propylcarbamimidothioate
- 2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-butylcarbamimidothioate
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl N’-cyano-N-methylcarbamimidothioate stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H10ClN3OS |
|---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C11H10ClN3OS/c1-14-11(15-7-13)17-6-10(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
JPTNBGLCBRMUHA-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC#N)SCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Imino-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B12451437.png)
![2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B12451453.png)
![4-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12451459.png)
![5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B12451461.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12451466.png)

![4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12451490.png)

![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12451500.png)
![Ethyl 2-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451503.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B12451527.png)

![4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12451537.png)
